molecular formula C17H16N2O3 B11585271 3-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B11585271
M. Wt: 296.32 g/mol
InChI Key: MXLAAGPQWSESLE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 3-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form a dihydro-oxadiazole derivative.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Dihydro-3-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole.

    Substitution: Nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.

    Materials Science: It can be used as a building block in the synthesis of novel polymers or organic electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, or hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-(4-Methoxyphenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of both methoxy and methylphenoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O3/c1-12-4-3-5-15(10-12)21-11-16-18-17(19-22-16)13-6-8-14(20-2)9-7-13/h3-10H,11H2,1-2H3

InChI Key

MXLAAGPQWSESLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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